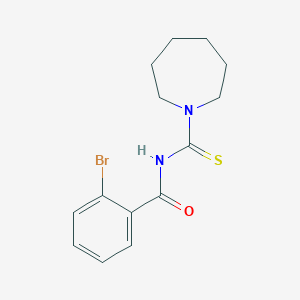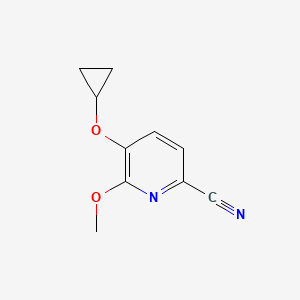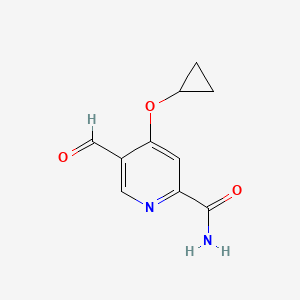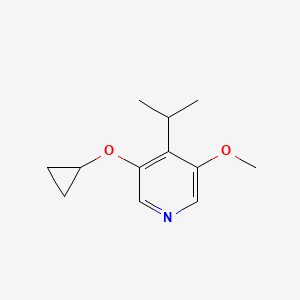![molecular formula C22H17FN4O3S B14812252 4-fluoro-N-{[2-({4-[(phenylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B14812252.png)
4-fluoro-N-{[2-({4-[(phenylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-4-fluorobenzamide is a complex organic compound with a unique structure that includes benzoylamino, hydrazino, carbonothioyl, and fluorobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-4-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of benzoylamino and benzoyl hydrazine derivatives, followed by their coupling with carbonothioyl and fluorobenzamide groups under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors, high-throughput screening, and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-2-thiophenecarboxamide
- N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-3-bromo-4-methoxybenzamide
Uniqueness
N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-4-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with specific desired activities and properties.
Properties
Molecular Formula |
C22H17FN4O3S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[[(4-benzamidobenzoyl)amino]carbamothioyl]-4-fluorobenzamide |
InChI |
InChI=1S/C22H17FN4O3S/c23-17-10-6-15(7-11-17)20(29)25-22(31)27-26-21(30)16-8-12-18(13-9-16)24-19(28)14-4-2-1-3-5-14/h1-13H,(H,24,28)(H,26,30)(H2,25,27,29,31) |
InChI Key |
SQKBLECLAFPSFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=S)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B14812210.png)
![ethyl (2E)-4-[2-(cyclohexylcarbonyl)hydrazinyl]-4-oxobut-2-enoate](/img/structure/B14812233.png)
![4-[2-(Pyridin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14812234.png)

![tert-Butyl (S)-(9-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14812245.png)


![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B14812249.png)

